molecular formula C12H17N5O3 B1417686 Tert-butyl (1-methyl-4-oxo-4,5-dihydro-1H-pyrazolo [3,4-D]pyrimidin-6-YL)methylcarbamate CAS No. 1015856-23-1

Tert-butyl (1-methyl-4-oxo-4,5-dihydro-1H-pyrazolo [3,4-D]pyrimidin-6-YL)methylcarbamate

Cat. No. B1417686
M. Wt: 279.3 g/mol
InChI Key: QRVYYVROVBNMMN-UHFFFAOYSA-N
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Description

Tert-butyl (1-methyl-4-oxo-4,5-dihydro-1H-pyrazolo [3,4-D]pyrimidin-6-YL)methylcarbamate is a useful research compound. Its molecular formula is C12H17N5O3 and its molecular weight is 279.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tert-butyl (1-methyl-4-oxo-4,5-dihydro-1H-pyrazolo [3,4-D]pyrimidin-6-YL)methylcarbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl (1-methyl-4-oxo-4,5-dihydro-1H-pyrazolo [3,4-D]pyrimidin-6-YL)methylcarbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound is utilized as an intermediate in the synthesis of targeted PROTAC molecules, specifically PRO1. It is synthesized using palladium-catalyzed Suzuki reactions under specific conditions for optimal yield (Qi Zhang et al., 2022).
  • Similar compounds, like pyrazolopyrimidine analogues, have been synthesized and studied for their adenosine receptor affinity. These studies involve structural modifications at various positions and their impacts on receptor affinity (F. Harden et al., 1991).

Applications in Material Science

  • Certain derivatives of similar compounds exhibit properties useful in material science, such as acting as π-gelators and mechanofluorochromic dyes. They demonstrate potential for multi-stimuli-responsive materials (Wenhua Mi et al., 2018).

Biological Activities

  • Derivatives of pyrazolopyrimidines have been synthesized and tested for their insecticidal and antibacterial potential, highlighting the broader applications in agricultural and medical fields (P. P. Deohate et al., 2020).
  • Another study focused on the synthesis of pyrimidine derivatives for their potential application as FLT3 inhibitors, specifically in the context of psoriasis treatment. These findings indicate the relevance of pyrazolopyrimidine derivatives in therapeutic research (Guo-Bo Li et al., 2016).

Structural Analysis

  • A range of benzyl- and tert-butyl-substituted pyrazolopyrimidine compounds have been synthesized and analyzed for their structural properties, including hydrogen bonding and conformational behavior. These studies contribute to understanding the chemical behavior and potential applications of similar compounds (Juan C Castillo et al., 2009).

properties

IUPAC Name

tert-butyl N-[(1-methyl-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5O3/c1-12(2,3)20-11(19)13-6-8-15-9-7(10(18)16-8)5-14-17(9)4/h5H,6H2,1-4H3,(H,13,19)(H,15,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRVYYVROVBNMMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NC2=C(C=NN2C)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10672833
Record name tert-Butyl [(1-methyl-4-oxo-2,4-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10672833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl (1-methyl-4-oxo-4,5-dihydro-1H-pyrazolo [3,4-D]pyrimidin-6-YL)methylcarbamate

CAS RN

1015856-23-1
Record name 1,1-Dimethylethyl N-[(4,5-dihydro-1-methyl-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-6-yl)methyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1015856-23-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl [(1-methyl-4-oxo-2,4-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10672833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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